![molecular formula C14H17N3O2 B5512269 N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5512269.png)

N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar oxadiazole derivatives often involves multistep reactions, starting from basic aromatic or aliphatic compounds and proceeding through a series of functional group transformations and cyclization reactions. For instance, compounds with oxadiazole scaffolds have been synthesized by reacting substituted-anilines with chlorobutanoyl chloride to afford chloro-N-(substituted-phenyl)butanamides, which are then reacted with nucleophiles to achieve the desired oxadiazole structures (Nazir et al., 2018).

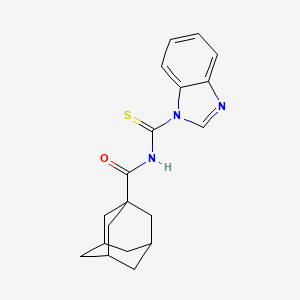

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by X-ray diffraction studies and spectral analysis, which provide insights into the arrangement of atoms within the molecule and the nature of its crystal lattice. These studies are crucial for understanding the compound's reactivity and interactions with biological targets. An example includes the crystal structure analysis of related compounds, establishing their configuration through N-H...S, C-H...O, and N-H...O hydrogen bonds, alongside π...π interactions between aromatic rings (Sharma et al., 2016).

Wissenschaftliche Forschungsanwendungen

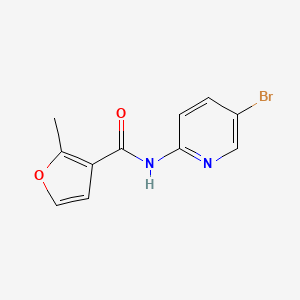

Antibacterial and Antifungal Properties

One study synthesized azole derivatives, including 1,3,4-oxadiazole compounds, and tested them for antibacterial activity. Two compounds exhibited good activity against Rhizobium radiobacter, indicating potential as antibacterial agents (Tumosienė et al., 2012).

Anticancer Potential

Research into novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides showed that these compounds are potent urease inhibitors with potential as therapeutic agents in drug design, hinting at their anticancer capabilities (Nazir et al., 2018).

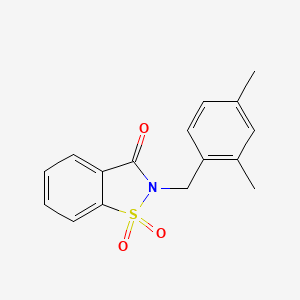

Enzyme Inhibition

Another study highlighted the synthesis of celecoxib derivatives, assessing their activities against inflammation, pain, antioxidants, cancer, and hepatitis C virus (HCV), showcasing the diverse therapeutic applications of such compounds (Küçükgüzel et al., 2013).

Novel Synthesis Approaches

Further research involves the synthesis of compounds through bio-catalysis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrating innovative methods to obtain metabolites for further study (Zmijewski et al., 2006).

Eigenschaften

IUPAC Name |

N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-12(18)15-10(3)14-16-13(17-19-14)11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNROZOOGCXKGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)

![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)

![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)

![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)

![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)

![(1S*,5R*)-6-benzyl-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512222.png)

![6-[(4-methylbenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5512238.png)

![8-fluoro-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512241.png)

![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)